molecular formula C35H30N4O2S B11534629 2-({5-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]furan-2-yl}sulfanyl)-3-phenylquinazolin-4(3H)-one

2-({5-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]furan-2-yl}sulfanyl)-3-phenylquinazolin-4(3H)-one

Cat. No.: B11534629
M. Wt: 570.7 g/mol
InChI Key: UCYKLZKITNCGKS-UHFFFAOYSA-N
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Description

2-({5-[1,3-BIS(4-METHYLPHENYL)IMIDAZOLIDIN-2-YL]FURAN-2-YL}SULFANYL)-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features a quinazolinone core, a furan ring, and an imidazolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[1,3-BIS(4-METHYLPHENYL)IMIDAZOLIDIN-2-YL]FURAN-2-YL}SULFANYL)-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidine and furan intermediates, followed by their coupling with the quinazolinone core. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener reaction conditions to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-({5-[1,3-BIS(4-METHYLPHENYL)IMIDAZOLIDIN-2-YL]FURAN-2-YL}SULFANYL)-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the quinazolinone core can produce dihydroquinazolinones .

Scientific Research Applications

2-({5-[1,3-BIS(4-METHYLPHENYL)IMIDAZOLIDIN-2-YL]FURAN-2-YL}SULFANYL)-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({5-[1,3-BIS(4-METHYLPHENYL)IMIDAZOLIDIN-2-YL]FURAN-2-YL}SULFANYL)-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
  • 2-{[4,5-BIS(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2,4,6-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE

Uniqueness

2-({5-[1,3-BIS(4-METHYLPHENYL)IMIDAZOLIDIN-2-YL]FURAN-2-YL}SULFANYL)-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of a quinazolinone core, a furan ring, and an imidazolidine moiety. This structural complexity provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C35H30N4O2S

Molecular Weight

570.7 g/mol

IUPAC Name

2-[5-[1,3-bis(4-methylphenyl)imidazolidin-2-yl]furan-2-yl]sulfanyl-3-phenylquinazolin-4-one

InChI

InChI=1S/C35H30N4O2S/c1-24-12-16-26(17-13-24)37-22-23-38(27-18-14-25(2)15-19-27)33(37)31-20-21-32(41-31)42-35-36-30-11-7-6-10-29(30)34(40)39(35)28-8-4-3-5-9-28/h3-21,33H,22-23H2,1-2H3

InChI Key

UCYKLZKITNCGKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(C2C3=CC=C(O3)SC4=NC5=CC=CC=C5C(=O)N4C6=CC=CC=C6)C7=CC=C(C=C7)C

Origin of Product

United States

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